1-Benzyl-1H-pyrazole is a chemical compound with the linear formula C10H10N2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals.
Synthesis Analysis
Pyrazole nucleus, including 1-Benzyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions.
Molecular Structure Analysis
The molecular formula of 1-Benzyl-1H-pyrazole is C10H10N2. The average mass is 158.200 Da and the monoisotopic mass is 158.084396 Da.
Chemical Reactions Analysis
Pyrazole-containing compounds, including 1-Benzyl-1H-pyrazole, are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups.
Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrazole is a liquid at room temperature. The InChI code is 1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2.
Synthesis Analysis
Alkylation of 1H-pyrazole with benzyl halides in the presence of a base like potassium carbonate. []
Reaction of 4-chlorobenzaldehyde methylhydrazine or benzylhydrazine dihydrochloride with (E)-3,4-Methylendioxy-beta-nitrostyrene or Trans-p-Methyl-beta-nitrostyrene. []
Chemical Reactions Analysis: 1-Benzyl-1H-pyrazole participates in diverse reactions, including:
C-H Functionalization: Ruthenium-catalyzed alkenylation and alkylation reactions utilizing the directing ability of the pyrazole nitrogen. []
Medicinal Chemistry
Synthesis Analysis: Various synthetic strategies have been employed to prepare biologically active 1-benzyl-1H-pyrazole derivatives. These often involve introducing specific substituents onto the pyrazole ring or the benzyl group to modulate their pharmacological properties. [, , , , , , , , , ]
Molecular Structure Analysis: Structure-activity relationship (SAR) studies have been conducted to understand the influence of substituents on the pyrazole and benzyl rings on biological activity. [, , , , , , , , ]
Receptor interacting protein 1 (RIP1) kinase inhibition: Binding to the ATP-binding site of RIP1 kinase, preventing its activation and downstream signaling, leading to the inhibition of necroptosis. []
Adenosine receptor antagonism: Competitive binding to adenosine receptors, blocking the action of adenosine and modulating various physiological processes. [, ]
Cannabinoid receptor antagonism: Interacting with cannabinoid receptors and blocking their activation by endogenous ligands, affecting various physiological functions, including appetite, pain perception, and mood. []
Inhibition of cancer cell growth: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. []
Applications:
RIP1 Kinase Inhibitors: Potential therapeutic agents for treating diseases related to necrosis, such as stroke, myocardial infarction, and inflammatory disorders. []
Adenosine Receptor Antagonists: Potential treatments for asthma, Parkinson's disease, and Alzheimer's disease. []
Cannabinoid Receptor Antagonists: Potential treatments for obesity, addiction, and psychotic disorders. []
Anticancer Agents: Show promising activity against various cancer cell lines, including breast, colon, prostate, and lung cancer cells. [, , , ]
Coordination Chemistry
Molecular Structure Analysis: The coordination mode of 1-benzyl-1H-pyrazole can vary depending on the metal ion and other ligands present in the complex. It can act as a monodentate ligand, coordinating through one of the nitrogen atoms of the pyrazole ring, or as a bidentate ligand, coordinating through both nitrogen atoms. [, , , , ]
Applications
Catalysts: Metal complexes of 1-benzyl-1H-pyrazole derivatives have shown potential as catalysts in various organic transformations. [, ]
Luminescent materials: Copper(I) iodide complexes of 1-benzyl-1H-pyrazole ligands exhibit promising luminescent properties, making them attractive for potential applications in light-emitting diodes (LEDs) and other optoelectronic devices. []
Compound Description: This compound is a copper(II)-oxalate complex formed through the reductive coupling of CO2 by CuI. It features two copper(II) ions bridged by a planar oxalate ligand. Each copper ion also coordinates with two 1-benzyl-1H-pyrazole molecules and a trifluoromethanesulfonate ligand, resulting in a distorted square-pyramidal geometry. []
Relevance: This compound incorporates 1-benzyl-1H-pyrazole as a ligand, directly coordinating to the copper(II) centers. The pyrazole nitrogen atoms act as donor atoms in the complex formation. []
1-Benzyl-3-nitro-1H-pyrazole
Compound Description: This compound served as a starting point for developing receptor interacting protein 1 (RIP1) kinase inhibitors. [] While its specific biological activity is not detailed, its structural optimization led to more potent RIP1 kinase inhibitors.
Relevance: This compound shares the core structure of 1-benzyl-1H-pyrazole with the addition of a nitro group at the 3-position of the pyrazole ring. This highlights the 3-position as a potential site for modification to modulate biological activity. []
1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole
Compound Description: This compound acted as a starting point for the structural optimization of RIP1 kinase inhibitors. [] It demonstrates a certain level of RIP1 kinase inhibition, prompting further research into derivatives.
Relevance: This compound can be considered a derivative of 1-benzyl-1H-pyrazole with modifications at both the benzene and pyrazole rings. It features chlorine atoms at the 2- and 4-positions of the benzene ring and a nitro group at the 3-position of the pyrazole ring. This suggests that modifying the benzene ring substituents can also impact biological activity. []
Compound 4b (from reference [])
Compound Description: This compound represents a potent RIP1 kinase inhibitor resulting from the structural optimization of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole. It exhibits a Kd value of 0.078 μm against RIP1 kinase and an EC50 value of 0.160 μm in a cell necroptosis inhibitory assay. Additionally, it demonstrates a protective effect on the pancreas in an L-arginine-induced pancreatitis mouse model. []
Relevance: While the full structure of compound 4b is not provided in the abstract, it is described as a 1-benzyl-1H-pyrazole derivative. This suggests it retains the core structure of 1-benzyl-1H-pyrazole with modifications that significantly enhance its potency and biological activity as a RIP1 kinase inhibitor. []
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate
Compound Description: The crystal structure of this compound was determined through X-ray crystallography. [] While its biological activity isn't specified in the abstract, the study highlights its structural features.
Relevance: This compound represents a derivative of 1-benzyl-1H-pyrazole with an ethyl carboxylate group at the 3-position and a phenyl group at the 5-position of the pyrazole ring. This further emphasizes the possibility of modifying the 3- and 5-positions of the pyrazole ring in 1-benzyl-1H-pyrazole to generate diverse derivatives. []
8-(1-Benzyl-1H-pyrazol-4-yl)xanthines
Compound Description: This class of compounds was investigated as potential A2B adenosine receptor (AdoR) antagonists for asthma treatment. [] Various 1,3-disubstituted derivatives were synthesized and evaluated for their binding affinity and selectivity towards AdoRs.
Relevance: These compounds incorporate the 1-benzyl-1H-pyrazole moiety at the 8-position of the xanthine core. This highlights the potential of 1-benzyl-1H-pyrazole to be integrated into larger molecular frameworks while influencing their pharmacological properties. []
-(1H-Pyrazol-4-yl)-1,3-dipropylxanthine (Compound 22 from reference [])
Compound Description: This specific 8-(1H-pyrazol-4-yl)xanthine derivative displayed favorable binding affinity for the A2B AdoR (Ki = 9 nM) but lacked selectivity over the A1 AdoR. [] This finding prompted further structural modifications.
Relevance: This compound serves as a direct analogue to the 8-(1-benzyl-1H-pyrazol-4-yl)xanthines, with the only difference being the absence of the benzyl group at the N1 position of the pyrazole ring. Comparing its activity with the benzyl-substituted derivatives provided insights into the influence of the benzyl group on AdoR affinity and selectivity. []
-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (Compound 60 from reference [])
Compound Description: This compound emerged as a high-affinity (Ki = 1 nM), highly selective A2B AdoR antagonist. Its selectivity for the A2B AdoR over the A1, A2A, and A3 AdoRs was 990-fold, 690-fold, and 1000-fold, respectively. []
Relevance: This compound represents a successful outcome of the structure-activity relationship (SAR) studies on 8-(1-benzyl-1H-pyrazol-4-yl)xanthines. It showcases how specific modifications, such as the 3-trifluoromethyl substitution on the benzyl group and the 1,3-dimethyl substitution on the xanthine core, contribute to high affinity and selectivity for the A2B AdoR. []
Compound Description: This compound is a palladium(II) complex featuring 1-benzyl-3-(2-pyridyl)-1H-pyrazole as a ligand. The palladium(II) center adopts a distorted square-planar coordination geometry, binding to two nitrogen atoms from the pyrazole and pyridine rings and two chloride ions. []
Relevance: This complex demonstrates the potential of incorporating 1-benzyl-1H-pyrazole into more complex structures. The presence of the 2-pyridyl group at the 3-position of the pyrazole ring enables chelation with the palladium(II) center, illustrating the versatility of this scaffold in coordination chemistry. []
Compound Description: This series of compounds was synthesized by reacting 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide with 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Their structures were characterized using spectroscopic techniques and X-ray crystallography. []
Relevance: These compounds highlight the ability to functionalize 1-benzyl-1H-pyrazole at the 5-position with a carboxylic acid group and further derivatize it by esterification with a carbohydrate moiety. This modification points towards potential applications in carbohydrate chemistry or glycobiology. []
Compound Description: The crystal structure of this compound was analyzed to understand the spatial arrangement of the pyrazole, tolyl, and benzyl rings. []
Relevance: This compound showcases the possibility of introducing a 4-methylphenyl substituent at the 3-position of the pyrazole ring in 1-benzyl-1H-pyrazole. The study focuses on the conformational properties of this derivative, providing insights into its structural flexibility. []
Compound Description: This compound's crystal structure was determined, revealing the dihedral angles between the pyrazole ring and the fluorophenyl and benzene rings. []
Relevance: This derivative of 1-benzyl-1H-pyrazole includes a 4-fluorophenyl group at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring. The study primarily focuses on its structural features, but the presence of the fluorine atom could be relevant for modulating its electronic properties or metabolic stability. []
Compound Description: This compound's crystal structure was investigated, revealing dihedral angles between the pyrazole ring and the phenyl and bromophenyl rings. []
Relevance: This compound is similar in structure to the previously mentioned fluorophenyl derivative but incorporates a 4-bromophenyl group at the 3-position of the pyrazole ring in 1-benzyl-1H-pyrazole. The bromine atom, besides influencing its structure, could serve as a handle for further functionalization through cross-coupling reactions. []
Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate
Compound Description: The crystal structure of this compound was studied, highlighting the dihedral angles between the pyrazole, benzyl, and phenyl rings and the presence of a short intermolecular interaction involving the benzyl ring. []
Relevance: This compound shares structural similarities with the previously mentioned derivatives, featuring a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring in 1-benzyl-1H-pyrazole. The study primarily focuses on its structural features and intermolecular interactions. []
-{[Benzyl-(2-cyanoethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester (Compound P1 from reference [])
Compound Description: This compound, along with its ethyl ester analogue (P2), was investigated for its corrosion inhibition properties on steel in hydrochloric acid. Both compounds effectively reduced the corrosion rate, with the inhibiting action increasing with concentration. []
Relevance: This compound can be considered as a complex derivative of 1-benzyl-1H-pyrazole. Modifications include a methyl carboxylate group at the 3-position, a methyl substituent at the 5-position of the pyrazole ring, and a [benzyl-(2-cyanoethyl)-amino]methyl group at the N1 position. Despite the substantial structural changes, the core pyrazole ring with a benzyl substituent remains. []
-{[Benzyl-(2-cyanoethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (Compound P2 from reference [])
Compound Description: Similar to its methyl ester analogue (P1), this compound exhibited corrosion inhibition properties on steel in hydrochloric acid. []
Relevance: This compound is structurally analogous to P1, with the only difference being the ethyl ester group at the 3-position of the pyrazole ring instead of a methyl ester group. This minor change highlights the potential for fine-tuning the properties of these derivatives through subtle modifications. []
Compound Description: This compound was synthesized as part of a study focused on developing p38 mitogen-activated protein kinase (MAPK) inhibitors. Its crystal structure was determined, and the data was used to generate a pharmacophore model for in silico database screening. []
Relevance: This compound incorporates the 1-benzyl-1H-pyrazole moiety within a more complex polycyclic structure. The pyrazole ring is fused to a pyran and a diazepine ring, and the benzyl group remains a prominent substituent. This highlights the potential of using 1-benzyl-1H-pyrazole as a building block for creating diverse and structurally intricate compounds with potential biological activities. []
-Benzylpyrazole compounds of formula (I) from reference []
Compound Description: This group encompasses a series of novel compounds characterized by a 1-benzylpyrazole core structure. These compounds were synthesized and evaluated for their potential therapeutic applications, demonstrating various pharmacological activities, including immunomodulatory, analgesic, gastrointestinal, cardiovascular, nephrotropic, and cytostatic effects. Notably, they displayed potent cannabinoid receptor antagonist activity, exhibiting IC50 values in the nanomolar range. []
Relevance: This group of compounds represents a broad range of derivatives based on the 1-benzyl-1H-pyrazole scaffold. The general formula (I) suggests that these compounds feature diverse substituents on the pyrazole ring, highlighting the versatility of this core structure for developing compounds with a wide array of pharmacological activities. []
Compound Description: This compound's crystal structure was studied, revealing the spatial arrangement of the pyrazole, phenyl, and benzimidazole rings. It exhibits an intramolecular C—H⋯N hydrogen-bonding interaction. []
Relevance: This compound incorporates a 5-methyl-1H-pyrazol-3-yl moiety connected to a benzimidazole ring system through a 2-phenylethyl linker. While it doesn't directly contain 1-benzyl-1H-pyrazole, the presence of a related pyrazole ring and a benzyl group on the benzimidazole suggests potential structural similarities and possible synthetic connections to the target compound. []
Compound Description: This compound is a pyrazole hybrid synthesized through Claisen-Schmidt condensation and characterized using various spectroscopic techniques. Its crystal structure was determined, revealing it crystallizes in the monoclinic crystal system with the C2/c space group. It showed cytotoxic activity against triple-negative breast cancer cells (TNBC) MDA-MB-231 with an IC50 value of 47.72 μM. []
Relevance: This compound features a 1-benzyl-1H-pyrazole core with additional methyl groups at the 3- and 5-positions of the pyrazole ring. A (E)-3-(4-chlorophenyl)prop-2-en-1-one moiety is attached at the 4-position of the pyrazole ring, introducing an α,β-unsaturated ketone system. This structural modification highlights the potential for expanding the 1-benzyl-1H-pyrazole scaffold and its influence on biological activity. []
Compound Description: This pyrazole hybrid was synthesized and characterized alongside other derivatives. [] Although its specific biological activity is not detailed in the abstract, its molecular docking studies suggested its potential as an Akt2 inhibitor.
Relevance: This compound features two pyrazole rings connected by a single bond, forming a bipyrazole system. One of the pyrazole rings directly resembles the 1-benzyl-1H-pyrazole core, highlighting its presence within a larger structure. Additionally, this compound further emphasizes the potential for diversifying 1-benzyl-1H-pyrazole by incorporating it into more complex heterocyclic frameworks. []
Compound Description: This series of compounds, incorporating diverse substituents (R) on the phenyl and styryl groups, were synthesized and characterized. [] Their structures were confirmed using spectroscopic data and X-ray crystallography.
Relevance: These compounds feature the 1-benzyl-1H-pyrazole moiety integrated into a seven-membered diazepine ring. The presence of various substituents (R) on the phenyl and styryl groups highlights the potential for SAR studies to explore the impact of these modifications on the compound's properties. []
Compound Description: This compound was synthesized through the aminolysis reaction of hexachlorocyclotriphosphazene with 1-benzyl-1H-pyrazol-3-amine. The compound was characterized using various spectroscopic techniques and single-crystal X-ray crystallography. []
Relevance: This compound incorporates two units of 1-benzyl-1H-pyrazole linked by a phosphorous-containing bridge. This modification highlights the potential for using the nitrogen atom at the 3-position of the pyrazole ring for further derivatization and creating complex molecular architectures. []
Compound Description: This compound was synthesized from the reaction of a di-spirodioxy cyclotriphosphazene derivative with 1-benzyl-1H-pyrazol-3-amine. Single-crystal X-ray crystallography confirmed its molecular structure. []
Relevance: This compound showcases the incorporation of 1-benzyl-1H-pyrazole into a cyclic phosphorous-containing framework. The reaction occurs at the 3-position of the pyrazole ring, similar to the previous compound, emphasizing the potential for functionalization at this site. []
26-Membered Oxaaza and Polyaza Macrocycles Containing Two 1-Benzylpyrazole Units
Compound Description: Two series of macrocyclic compounds, one containing two pyrazole units and the other containing two 1-benzylpyrazole units, were synthesized and studied for their acid-base behavior using potentiometric and NMR techniques. []
Relevance: These macrocycles incorporate two units of 1-benzyl-1H-pyrazole within a larger cyclic framework. This demonstrates the potential for using this building block to construct complex macrocyclic structures and studying their unique properties. []
Compound Description: This compound is a 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivative synthesized and evaluated for its antitumor activity against five cancer cells using the MTT assay. The study also determined its Z structure using X-ray crystallography. []
Relevance: While not directly containing the 1-benzyl-1H-pyrazole core, this compound features a closely related pyrazole ring substituted at the 1-position with a p-tolyl group, which is structurally similar to a benzyl group. This similarity suggests potential shared synthetic pathways or pharmacological properties with 1-benzylpyrazole derivatives. []
Compound Description: This compound, along with 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid, exhibited notable anticancer activity against various cancer cells, including A549 and PC-9. These findings were part of a larger study investigating the antitumor activity of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives. []
Relevance: Although not directly featuring 1-benzyl-1H-pyrazole, this compound shares a common structural motif with the previously mentioned indolyl pyrazolone derivatives. This suggests potential similarities in their mechanism of action or biological activity profiles. []
Compound Description: This compound, as mentioned above, showed promising anticancer activity against A549 and PC-9 cells, highlighting its potential as a lead compound for further development as a lung cancer inhibitory agent. []
Relevance: This compound directly incorporates the 1-benzyl-1H-indole moiety, making it structurally similar to the target compound. The presence of the benzyl group in a comparable structural context suggests that this compound might share similar physicochemical properties or pharmacological profiles with 1-benzyl-1H-pyrazole derivatives. []
Compound Description: This compound is a salicylaldehyde pyrazole hydrazone (SPH) derivative that effectively inhibits HUVEC growth and induces apoptosis when complexed with copper (Cu-15). It also exhibited anti-angiogenic effects. []
Relevance: This compound incorporates 1-benzyl-1H-pyrazole within its structure. It highlights the potential of this scaffold for generating metal complexes with biological activities. The presence of the hydrazone moiety and the salicylaldehyde group suggests that this compound could also exhibit metal-chelating properties. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. Some compounds within this series demonstrated good activity against specific bacteria and fungi. []
Relevance: This series of compounds highlights the incorporation of a 1-phenyl-1H-pyrazol-4-yl group, structurally similar to the 1-benzyl-1H-pyrazole core. This structural similarity suggests potential commonalities in their synthesis and biological activity profiles. []
Compound Description: This Schiff base, prepared from isatin and 4-aminoantipyrine, acted as a ligand in the synthesis of various metal complexes, demonstrating its ability to coordinate with metal ions like Pt(II) and Cu(II). []
Relevance: While not directly containing 1-benzyl-1H-pyrazole, this compound features a pyrazole ring with a similar substitution pattern to the target compound. The presence of a phenyl group at the 2-position and a carbonyl group at the 3-position of the pyrazole ring in LIH suggests potential synthetic connections or shared structural features with 1-benzylpyrazole derivatives. []
Compound Description: This Schiff base, derived from 1-benzylisatin and 4-aminoantipyrine, was used as a ligand in the preparation of metal complexes. Similar to LIH, it demonstrated its ability to coordinate with various metal ions. []
Relevance: This compound directly incorporates a benzyl group at the N1 position of the isatin ring, making it structurally analogous to 1-benzyl-1H-pyrazole. This structural similarity suggests the possibility of shared synthetic strategies or coordination behavior between LII and the target compound. []
1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
Compound Description: This compound was synthesized through a regioselective one-pot process involving the reaction of benzylhydrazine dihydrochloride with 4-chlorobenzaldehyde and trans-p-methyl-beta-nitrostyrene. []
Relevance: This compound exemplifies a 1,3,5-trisubstituted pyrazole derivative incorporating the 1-benzyl-1H-pyrazole core. The presence of a 4-chlorophenyl group at the 3-position and a p-tolyl group at the 5-position showcases the potential for introducing diverse substituents onto the pyrazole ring. []
Compound Description: This series of compounds, initially designed as potential acetylcholine esterase inhibitors, demonstrated moderate to good cytotoxicity against human cancer cell lines. Notably, one compound within this series exhibited significant cytotoxicity and induced apoptosis in SW620 cells. []
Relevance: While not directly containing 1-benzyl-1H-pyrazole, these compounds incorporate a 1-benzyl-1H-1,2,3-triazole moiety, which shares some structural similarities with the target compound. The presence of the benzyl group and the triazole ring suggests potential commonalities in their synthesis or pharmacological properties. []
N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines
Compound Description: This series of compounds, also designed as potential acetylcholine esterase inhibitors, showed significant AChE inhibitory activity and DPPH scavenging effects. []
Relevance: Although lacking the pyrazole ring, these compounds feature a 1-benzylpiperidine moiety, which shares a structural resemblance to the benzyl group in 1-benzyl-1H-pyrazole. This similarity hints at potential shared pharmacophoric features or synthetic approaches between the two groups. []
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) derivatives with 1-(3-trifluoromethyl-benzyl)-1H-pyrazole at C2
Compound Description: This series of compounds was designed to explore their affinity and selectivity towards adenosine receptor subtypes. Unexpectedly, they displayed high affinity for the hA3 AR in the nanomolar range while being inactive at the hA2B AR. []
Relevance: These compounds incorporate a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety at the C2 position of the PTP scaffold. Although not directly featuring the 1-benzyl-1H-pyrazole core, the presence of a structurally similar 1-benzylpyrazole group suggests potential shared pharmacophoric elements or synthetic routes. []
Compound Description: These novel compounds were synthesized using a copper-catalyzed click reaction approach, employing copper supported β-cyclodextrin grafted magnetic nanoparticles as a recyclable catalyst. []
Relevance: Although not containing the 1-benzyl-1H-pyrazole core, these compounds feature a 1-benzyl-1H-1,2,3-triazole moiety linked to a dibenzodiazepinone scaffold. The presence of the benzyl group and the triazole ring suggests potential similarities in their synthesis or biological activity profiles with 1-benzylpyrazole derivatives. []
Methyl 1-benzyl-1H-indole-3-carboxylates
Compound Description: This series of compounds was synthesized through a palladium(II)-catalyzed cyclization-carbonylation reaction of 2-alkynylanilines. The reaction conditions, specifically the choice of ligand and solvent, allowed for controlled and efficient synthesis of these indole derivatives. []
Relevance: This group of compounds features a 1-benzyl-1H-indole core, sharing structural similarities with 1-benzyl-1H-pyrazole. The presence of the benzyl group and the indole ring suggests potential shared synthetic strategies or biological activities. []
Bis(1-benzyl-1H-indol-3-yl)methanones
Compound Description: These symmetrical ketones, featuring two indole moieties, were synthesized through a palladium(II)-catalyzed cyclization-carbonylation-cyclization-coupling (CCC-coupling) reaction of 2-alkynylanilines. Similar to the methyl 1-benzyl-1H-indole-3-carboxylates, the reaction conditions were crucial for controlling the product formation. []
Relevance: These compounds, containing two 1-benzyl-1H-indole moieties, exhibit structural similarities to 1-benzyl-1H-pyrazole. This suggests potential synthetic connections or shared biological activity profiles between the two groups. []
Compound Description: This compound was investigated for its pharmacological activity at the cannabinoid CB1 receptor, demonstrating positive allosteric modulation. []
Relevance: While not containing 1-benzyl-1H-pyrazole, Org 27569 shares structural similarities with other compounds in this list that feature substituted indole moieties. This suggests potential overlap in their synthetic pathways or even their interactions with biological targets. []
Compound Description: This compound, similar to Org 27569, exhibited positive allosteric modulation of the cannabinoid CB1 receptor. []
Relevance: Org 27759, like Org 27569, contains a substituted indole ring system. Despite the absence of 1-benzyl-1H-pyrazole, the recurrence of indole-containing compounds in this context suggests potential shared synthetic routes or pharmacological properties. []
Compound Description: This compound displayed positive allosteric modulation of the cannabinoid CB1 receptor, indicating its potential to enhance the receptor's activity. []
Relevance: This compound incorporates a 1-benzyl-pyrrolidine moiety, highlighting a structural feature present in other related compounds despite the absence of 1-benzyl-1H-pyrazole. This suggests potential similarities in their synthesis or pharmacological profiles. []
Compound Description: This series of pyrazole-triazole hybrids was synthesized and evaluated for anticancer activity. Several compounds exhibited potent cytotoxicity against various cancer cell lines, inducing apoptosis through the mitochondrial pathway. []
Relevance: These hybrids combine a 1,3-diphenyl-1H-pyrazole moiety with a 1-benzyl-1H-1,2,3-triazole group, linked through a methanone bridge. While not directly containing 1-benzyl-1H-pyrazole, the presence of a structurally similar pyrazole ring with a benzyl substituent suggests potential shared synthetic approaches or pharmacological properties. []
Compound Description: This group includes 1-methyl and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles synthesized and analyzed using NMR spectroscopy. The study focused on understanding the influence of substituents on the NMR chemical shifts, particularly the shielding of the pyrazole C-4 atom. []
Relevance: This group directly includes 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, which are derivatives of 1-benzyl-1H-pyrazole modified at the 3-, 4-, and 5-positions of the pyrazole ring. The presence of halogens at the 4-position and methoxy groups at the 3- and 5-positions highlights the potential for fine-tuning the electronic properties of the pyrazole ring. []
1-Acyl-pyrazolidin-3-ones and their Derivatives
Compound Description: This study explored the alkylation of 1-acyl-pyrazolidin-3-ones, leading to the synthesis of 2-methyl, 2-benzyl, and O-ethyl derivatives. The study also investigated their hydrolysis to obtain 2-substituted pyrazolidin-3-ones and their subsequent conversion to 5-hydroxypyrazoles. []
Relevance: While not directly containing 1-benzyl-1H-pyrazole, this study focuses on pyrazolidin-3-ones, five-membered heterocycles closely related to pyrazoles. Exploring the reactivity and derivatization of pyrazolidin-3-ones provides valuable insights into the potential modifications and synthetic pathways applicable to pyrazoles. []
5-Hydroxy-1-benzylpyrazole
Compound Description: This compound was synthesized through the copper-catalyzed dehydrogenation of 2-benzylpyrazolidin-3-one, highlighting a potential synthetic route to obtain substituted 5-hydroxypyrazoles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methylthiomethyl butyrate, also known as fema 3879 or methyl 2-methylthiobutyrate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methylthiomethyl butyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methylthiomethyl butyrate has been primarily detected in urine. Within the cell, methylthiomethyl butyrate is primarily located in the cytoplasm. Methylthiomethyl butyrate has a fruity, metallic, and musty taste.